molecular formula C19H23N3O4 B6092303 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B6092303
M. Wt: 357.4 g/mol
InChI Key: SMMIVUMNKJGVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is an organic compound with a complex structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-3-nitrobenzyl alcohol . This intermediate can then be reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often involve the use of solvents such as dimethylformamide and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The piperazine ring can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of both the nitrobenzyl and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-18-5-6-19(23)16(12-18)14-21-9-7-20(8-10-21)13-15-3-2-4-17(11-15)22(24)25/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIVUMNKJGVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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